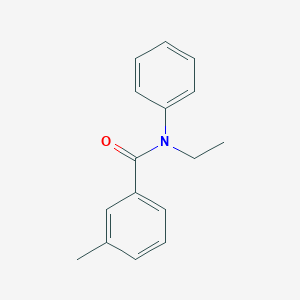

N-ethyl-3-methyl-N-phenylbenzamide

説明

N-Ethyl-3-methyl-N-phenylbenzamide is a substituted benzamide derivative characterized by an ethyl group, a methyl group, and a phenyl moiety attached to the benzamide core. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in functionalization .

特性

分子式 |

C16H17NO |

|---|---|

分子量 |

239.31 g/mol |

IUPAC名 |

N-ethyl-3-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-3-17(15-10-5-4-6-11-15)16(18)14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |

InChIキー |

WEJAJBUCZHIOEM-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C |

正規SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-ethyl-3-methyl-N-phenylbenzamide with structurally related benzamide derivatives, highlighting substituents, applications, and characterization methods:

Key Differences and Trends

Hydroxy-tert-butyl substituents (e.g., in ) enable metal coordination for catalysis, a feature absent in the ethyl/phenyl-substituted target compound .

Applications :

- DEET’s N,N-diethyl group optimizes volatility and skin permeation for insect repellency, whereas N-phenyl groups (as in the target compound) may favor solid-state stability or crystallinity .

- Nitro or chloro substituents (e.g., ) often enhance electron-withdrawing effects, useful in pharmaceuticals or agrochemicals .

Synthesis and Characterization :

- Most benzamides in the evidence were synthesized via acyl chloride/amine coupling or direct acid activation (e.g., using chloroformamidinium reagents, as in ) .

- X-ray crystallography is a common validation tool for benzamide derivatives, as seen in , and 12, ensuring precise structural confirmation .

Research Findings and Data

Crystallographic Insights

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () crystallizes in a monoclinic system with hydrogen-bonded dimers, a feature critical for its role in catalysis .

- 3-Chloro-N-phenylbenzamide () exhibits a planar benzamide core with a dihedral angle of 12.5° between the aromatic rings, influencing its packing efficiency .

Market and Industrial Relevance

- N,N-Diethyl-3-methylbenzamide (DEET) dominates the insect repellent market, with consumption projections extending to 2046, highlighting the economic viability of alkyl-substituted benzamides .

- Mepronil () is a commercial fungicide, demonstrating the agrochemical utility of benzamides with bulky aryl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。